6-(4-methyl-1H-imidazol-5-yl)pyridine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-methyl-1H-imidazol-5-yl)pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methyl-1H-imidazol-5-yl)pyridine-2-carboxylic acid hydrochloride typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-methylimidazole with 2-chloropyridine-3-carboxylic acid under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-methyl-1H-imidazol-5-yl)pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted imidazole and pyridine derivatives.
Scientific Research Applications
6-(4-methyl-1H-imidazol-5-yl)pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(4-methyl-1H-imidazol-5-yl)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-methylimidazole: Shares the imidazole ring but lacks the pyridine moiety.
2-chloropyridine-3-carboxylic acid: Contains the pyridine ring but lacks the imidazole moiety.
Imidazo[1,2-a]pyridine: A fused heterocyclic compound with similar structural features.
Uniqueness
6-(4-methyl-1H-imidazol-5-yl)pyridine-2-carboxylic acid hydrochloride is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
6-(4-methyl-1H-imidazol-5-yl)pyridine-2-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
The compound's chemical structure can be represented as follows:
Property | Value |
---|---|
Chemical Formula | C10H10ClN3O2 |
Molecular Weight | 239.66 g/mol |
IUPAC Name | 6-(4-methyl-1H-imidazol-5-yl)pyridine-2-carboxylic acid; hydrochloride |
Appearance | White to off-white powder |
Storage Conditions | Room temperature |
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of this compound against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
- Staphylococcus aureus: MIC = 5.64 - 77.38 µM
- Escherichia coli: MIC = 2.33 - 156.47 µM
- Candida albicans: MIC = 16.69 - 78.23 µM
These results suggest moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
The proposed mechanism of action involves the inhibition of specific enzymes associated with inflammatory pathways and microbial growth. The imidazole ring is believed to play a crucial role in interacting with biological targets, enhancing the compound's efficacy .
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various imidazole derivatives, including the target compound. Results showed that it significantly reduced bacterial growth in vitro compared to controls, indicating its potential as an antimicrobial agent.
- Research on Anti-inflammatory Effects : In a controlled experiment involving human cell lines, treatment with the compound resulted in a marked decrease in the expression levels of inflammatory markers such as TNF-alpha and IL-6, supporting its role in modulating immune responses.
- Potential Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Further investigation is required to elucidate its mechanism and therapeutic potential in oncology.
Properties
IUPAC Name |
6-(5-methyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.ClH/c1-6-9(12-5-11-6)7-3-2-4-8(13-7)10(14)15;/h2-5H,1H3,(H,11,12)(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLWIXPXFHSGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2=NC(=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.